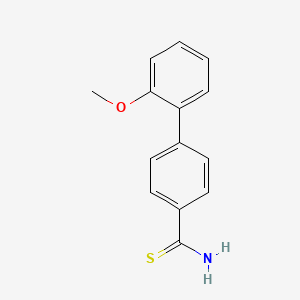

4-(2-Methoxyphenyl)benzene-1-carbothioamide

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-16-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)17/h2-9H,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDYPDHMFSDANG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)benzene-1-carbothioamide typically involves the reaction of 2-methoxyaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-methoxyaniline and benzoyl isothiocyanate.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxyphenyl)benzene-1-carbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)benzene-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other functional groups.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(2-Methoxyphenyl)benzene-1-carbothioamide serves as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts, facilitating various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets, modulating enzyme or receptor activity.

Medicine

In medical research, 4-(2-Methoxyphenyl)benzene-1-carbothioamide is explored for its therapeutic applications in drug discovery and development. Its unique structure allows for potential modifications that could enhance its efficacy against diseases.

Industry

This compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its chemical properties make it suitable for applications in the manufacture of agrochemicals and pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds similar to 4-(2-Methoxyphenyl)benzene-1-carbothioamide exhibit notable antimicrobial properties. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli. A comparative study revealed minimum inhibitory concentration (MIC) values for various thiosemicarbazone derivatives:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Thiosemicarbazone A | 3.12 | 6.25 |

| Thiosemicarbazone B | 6.25 | 12.5 |

| 4-(2-Methoxyphenyl)benzene-1-carbothioamide | TBD | TBD |

Anticancer Activity

In vitro studies have demonstrated that derivatives of carbothioamide compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiosemicarbazones have shown significant cytotoxicity against breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents.

Cytotoxicity Study

A recent study focused on the cytotoxic effects of thiosemicarbazone derivatives revealed that some compounds displayed IC50 values significantly lower than standard treatments, indicating potential for further development as anticancer drugs.

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities between this compound and target proteins associated with cancer pathways, helping to elucidate potential mechanisms through which it exerts biological effects.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-[(2-Methoxyphenyl)amino]benzene-1-carbothioamide

- 4-{[(2-Methoxyphenyl)methyl]amino}benzene-1-carbothioamide

Comparison

Compared to similar compounds, 4-(2-Methoxyphenyl)benzene-1-carbothioamide is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

4-(2-Methoxyphenyl)benzene-1-carbothioamide, with the chemical formula C14H13NOS, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity, particularly in antimicrobial and anticancer domains.

The synthesis of 4-(2-Methoxyphenyl)benzene-1-carbothioamide typically involves the reaction of 2-methoxyaniline with benzoyl isothiocyanate. This reaction is conducted under controlled conditions in organic solvents such as dichloromethane or toluene. The purification of the compound is achieved through recrystallization or column chromatography.

Chemical Properties:

- Molecular Weight: 243.33 g/mol

- Structure: Contains a methoxy group and a carbothioamide group attached to a benzene ring.

The biological activity of 4-(2-Methoxyphenyl)benzene-1-carbothioamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to various biological effects. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(2-Methoxyphenyl)benzene-1-carbothioamide possess notable antimicrobial properties. For instance, derivatives of thiosemicarbazones have shown effectiveness against various bacterial strains. In a comparative study, certain thiosemicarbazone derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Thiosemicarbazone A | 3.12 | 6.25 |

| Thiosemicarbazone B | 6.25 | 12.5 |

| 4-(2-Methoxyphenyl)benzene-1-carbothioamide | TBD | TBD |

Anticancer Activity

In vitro studies have demonstrated that derivatives of carbothioamide compounds can exhibit cytotoxic effects against various cancer cell lines. For example, thiosemicarbazones have been reported to show strong cytotoxicity against breast cancer cell lines . The cytotoxic effects are often evaluated using assays such as MTT or Trypan Blue exclusion tests.

Case Studies

- Cytotoxicity Study : A recent study focused on the cytotoxic effects of thiosemicarbazone derivatives revealed that certain compounds showed IC50 values significantly lower than standard chemotherapeutic agents, indicating potential for further development as anticancer drugs .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of 4-(2-Methoxyphenyl)benzene-1-carbothioamide with target proteins associated with cancer pathways. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects .

Q & A

Q. What role does the methoxyphenyl group play in modulating electronic properties?

- Answer: The electron-donating methoxy group alters the aryl ring's electron density, impacting resonance stabilization of the carbothioamide. Electrochemical studies (cyclic voltammetry) or Hammett substituent constants (σ) quantify these effects. Compare with analogs lacking substituents (e.g., 4-[(1H-imidazol-1-yl)benzene-1-carbothioamide ) to isolate electronic contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.